molecular formula C6H9ClN2O2 B3277109 4-Methyl-2-oxopiperazine-1-carbonyl chloride CAS No. 65464-06-4

4-Methyl-2-oxopiperazine-1-carbonyl chloride

Cat. No. B3277109
CAS RN: 65464-06-4
M. Wt: 176.60 g/mol
InChI Key: VHXVWOINCTZFHG-UHFFFAOYSA-N
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Description

4-Methyl-2-oxopiperazine-1-carbonyl chloride, also known as MOPCC, is a chemical compound that is widely used in scientific research for its unique biochemical properties. MOPCC is a carbonyl chloride derivative of 4-methyl-2-oxopiperazine, which is a cyclic amino acid commonly found in peptides and proteins. The chemical structure of MOPCC consists of a piperazine ring with a carbonyl chloride group attached to one of the nitrogen atoms. This compound is highly reactive and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxopiperazine-1-carbonyl chloride involves the reaction of the carbonyl chloride group with amino groups in peptides and proteins. This reaction results in the formation of stable amide bonds, which can alter the biochemical properties of the peptide or protein. The reactivity of this compound also allows it to be used as a cross-linking agent, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific peptide or protein that it is used to modify. The introduction of this compound into a peptide or protein can alter its biochemical properties, such as its stability, solubility, and activity. These modifications can have significant effects on the biological activity of the peptide or protein, and can be used to study their function in vivo and in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methyl-2-oxopiperazine-1-carbonyl chloride in lab experiments is its high reactivity and specificity. The carbonyl chloride group in this compound can react with amino groups in peptides and proteins, allowing for precise modifications to be made. Another advantage of this compound is its stability, which allows for long-term storage and use in experiments. However, the highly reactive nature of this compound can also be a limitation, as it requires careful handling and can react with unintended targets if not used properly.

Future Directions

There are many potential future directions for the use of 4-Methyl-2-oxopiperazine-1-carbonyl chloride in scientific research. One area of interest is the development of new methods for the synthesis of modified peptides and proteins using this compound. Another area of interest is the use of this compound as a cross-linking agent for the study of protein-protein interactions. Additionally, the development of new applications for this compound in drug discovery and other areas of biochemistry is an area of ongoing research.

Scientific Research Applications

4-Methyl-2-oxopiperazine-1-carbonyl chloride has a wide range of applications in scientific research, particularly in the field of biochemistry. One of the most common uses of this compound is as a reagent for the synthesis of peptides and proteins. The carbonyl chloride group in this compound can react with amino groups in peptides and proteins to form stable amide bonds. This reaction is commonly used in the synthesis of peptide libraries for drug discovery and in the production of modified peptides for biochemical studies.

properties

IUPAC Name

4-methyl-2-oxopiperazine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)5(10)4-8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXVWOINCTZFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664655
Record name 4-Methyl-2-oxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65464-06-4
Record name 4-Methyl-2-oxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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